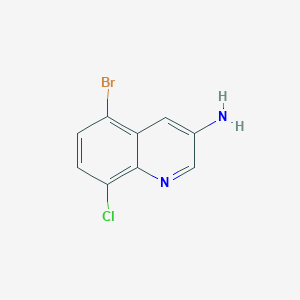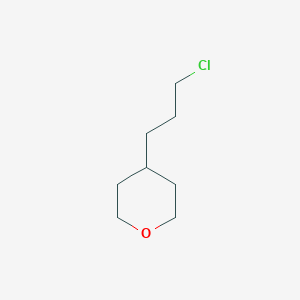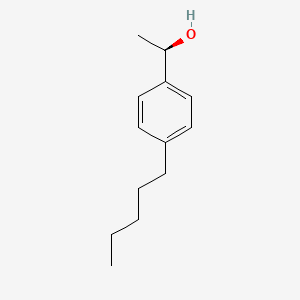
(1R)-1-(4-Pentylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-Pentylphenyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a pentyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Pentylphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1R)-1-(4-Pentylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Pentylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.
Substitution: Thionyl chloride (SOCl2) for conversion to alkyl chlorides, phosphorus tribromide (PBr3) for conversion to alkyl bromides.
Major Products
Oxidation: (1R)-1-(4-Pentylphenyl)ethanone, (1R)-1-(4-Pentylphenyl)ethanoic acid.
Reduction: (1R)-1-(4-Pentylphenyl)ethane.
Substitution: (1R)-1-(4-Pentylphenyl)ethyl chloride, (1R)-1-(4-Pentylphenyl)ethyl bromide.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Pentylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Butylphenyl)ethan-1-ol
- (1R)-1-(4-Hexylphenyl)ethan-1-ol
- (1R)-1-(4-Phenyl)ethan-1-ol
Uniqueness
(1R)-1-(4-Pentylphenyl)ethan-1-ol is unique due to its specific pentyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness can make it suitable for specific applications where other similar compounds might not be as effective.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(1R)-1-(4-pentylphenyl)ethanol |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14/h7-11,14H,3-6H2,1-2H3/t11-/m1/s1 |
InChI Key |
MVURWJUERXRTAO-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)[C@@H](C)O |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Phenoxycarbonyl)pyrrolidin-3-yl]-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B15257417.png)
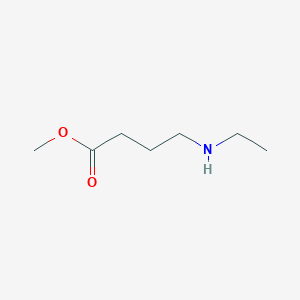

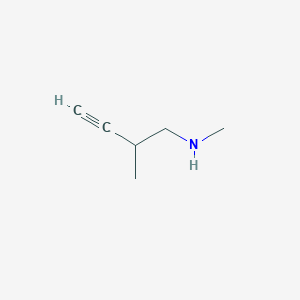
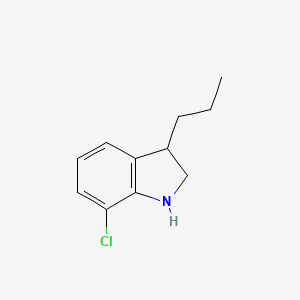
![2-[2-(4-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B15257452.png)
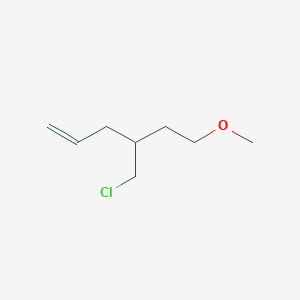
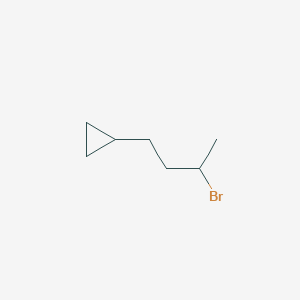
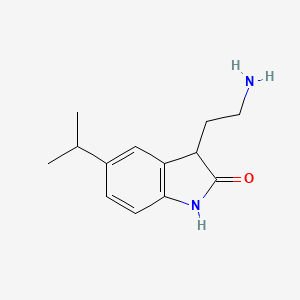
![6-[Methyl(thiolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B15257475.png)
